molecular formula C23H27ClN4OS2 B2537054 N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride CAS No. 1322015-99-5

N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride

Cat. No. B2537054
CAS RN: 1322015-99-5
M. Wt: 475.07
InChI Key: FHIWFYGTFIBGSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride is a useful research compound. Its molecular formula is C23H27ClN4OS2 and its molecular weight is 475.07. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compounds Synthesis and Anti-inflammatory Activity

Research demonstrates the preparation of heterocyclic compounds, including imidazothiazole and imidazobenzothiazole derivatives, through reactions involving amino compounds similar in structure to N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride. These studies explore their synthesis and potential anti-inflammatory activities, highlighting the versatility of such structures in medicinal chemistry (Abignente et al., 1983).

Cardiac Electrophysiological Activity

In the realm of cardiovascular research, compounds structurally related to this compound have been synthesized and evaluated for their cardiac electrophysiological activity. Such studies have shown that these compounds possess significant potential as selective class III agents, indicating their importance in developing novel treatments for arrhythmias (Morgan et al., 1990).

Antimicrobial and Antifungal Agents

The synthesis and evaluation of new pyridine derivatives, including those structurally related to this compound, for antimicrobial activity, have been documented. These compounds exhibit variable and modest activity against bacteria and fungi, demonstrating their potential as antimicrobial agents (Patel et al., 2011).

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The design and synthesis of benzo[d]thiazole-2-carboxamide derivatives as potential EGFR inhibitors have been explored. These studies focus on evaluating the cytotoxicity of these compounds against cancer cell lines with high EGFR expression, indicating their potential in cancer therapy (Zhang et al., 2017).

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4OS2.ClH/c1-4-16-7-9-19-21(13-16)30-23(25-19)27(12-11-26(5-2)6-3)22(28)17-8-10-18-20(14-17)29-15-24-18;/h7-10,13-15H,4-6,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIWFYGTFIBGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CCN(CC)CC)C(=O)C3=CC4=C(C=C3)N=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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